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Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis,

and medicinal chemistry applications of 6-methyl-1H-pyrrolo[3,2-c]pyridine. The 1H-

pyrrolo[3,2-c]pyridine core, a key isomer of azaindole, represents a privileged scaffold in

modern drug discovery, forming the foundation for potent kinase inhibitors and microtubule-

targeting agents. Due to the limited availability of direct experimental data for the 6-methyl

derivative, this guide synthesizes information from authoritative studies on closely related

analogs to provide a robust and scientifically grounded overview. We will detail validated

synthetic pathways to the core scaffold, discuss strategies for its derivatization, present

representative analytical data, and explore its reactivity and therapeutic potential. This

document is intended for researchers, medicinal chemists, and drug development

professionals seeking to leverage the unique chemical characteristics of this important

heterocyclic system.
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Pyrrolopyridines, commonly known as azaindoles, are bicyclic heteroaromatic compounds that

feature a pyrrole ring fused to a pyridine ring. Their structural resemblance to indole, combined

with the hydrogen bonding capabilities and modified electronic profile imparted by the pyridine

nitrogen, makes them highly valuable pharmacophores.[1] The specific arrangement of the

nitrogen atoms defines six possible isomers, each with distinct chemical and biological

properties.

The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) has emerged as a particularly promising

core in medicinal chemistry. Derivatives of this scaffold have been shown to exhibit potent

biological activity, including the inhibition of FMS kinase, a target for anticancer and anti-

inflammatory therapies.[2] More recently, comprehensive studies have demonstrated that 1H-

pyrrolo[3,2-c]pyridine derivatives can act as potent inhibitors of tubulin polymerization by

binding to the colchicine site, highlighting their potential as a new class of anticancer agents.[3]

[4]

This guide focuses specifically on 6-methyl-1H-pyrrolo[3,2-c]pyridine, providing a detailed

examination of its chemical properties, a validated synthetic approach to its parent structure,

and an analysis of its potential in drug design, grounded in the latest scientific literature.

Molecular Structure and Physicochemical
Properties
The foundational step in understanding the utility of a chemical entity is a thorough

characterization of its core structure and physicochemical properties. While extensive

experimental data for 6-methyl-1H-pyrrolo[3,2-c]pyridine is not publicly documented, we can

compile its fundamental attributes and predicted properties based on computational models

and available data for the parent scaffold.

Caption: Chemical structure and IUPAC numbering of 6-methyl-1H-pyrrolo[3,2-c]pyridine.

Table 1: Physicochemical Properties of 6-methyl-1H-pyrrolo[3,2-c]pyridine
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Property Value Source

IUPAC Name
6-methyl-1H-pyrrolo[3,2-

c]pyridine
PubChem

Molecular Formula C₈H₈N₂ [5]

Molecular Weight 132.16 g/mol [6]

Monoisotopic Mass 132.06874 Da [5]

CAS Number 10313151 (CID) [5]

Canonical SMILES CC1=CC2=C(C=CN2)C=N1 [5]

InChI Key
PCAVQKASMKODDC-

UHFFFAOYSA-N
[5]

Predicted XlogP 1.4 [5]

Predicted CCS ([M+H]⁺) 123.3 Å² [5]

Appearance Solid (predicted) -

Storage
Store under inert gas (Nitrogen

or Argon) at 2-8°C
[7]

Synthesis and Derivatization Strategies
A robust and versatile synthetic route is paramount for the exploration of a chemical scaffold.

While a direct synthesis for the 6-methyl derivative is not explicitly published, a highly effective

multi-step synthesis for the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been

validated, providing a clear pathway to the target compound and its analogs.[3]

Validated Synthesis of the 6-Bromo-1H-pyrrolo[3,2-
c]pyridine Intermediate
The causality behind this experimental design lies in its use of commercially available starting

materials and high-yielding, well-understood chemical transformations. The workflow proceeds

through nitration, activation, and a reductive cyclization to construct the bicyclic core.
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2-Bromo-5-methylpyridine (11)

Oxidation with m-CPBA

2-Bromo-5-methylpyridine-1-oxide (12)

Nitration (fuming HNO₃, H₂SO₄)

2-Bromo-5-methyl-4-nitropyridine 1-oxide (13)

Reaction with DMF-DMA

Enamine Intermediate (14)

Reductive Cyclization (Fe, Acetic Acid)

6-Bromo-1H-pyrrolo[3,2-c]pyridine (15)

Click to download full resolution via product page

Caption: Synthetic workflow for the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.
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Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15)[3]

Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine (11) in a suitable solvent, add

m-chloroperbenzoic acid (m-CPBA). Stir the reaction until completion to yield 2-bromo-5-

methylpyridine-1-oxide (12).

Step 2: Nitration. Carefully add compound 12 to a mixture of fuming nitric acid and sulfuric

acid at a controlled temperature. This electrophilic aromatic substitution introduces a nitro

group at the C4 position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide (13). The N-oxide

group directs the nitration to the C4 position.

Step 3: Enamine Formation. React compound 13 with N,N-dimethylformamide dimethyl

acetal (DMF-DMA) in N,N-dimethylformamide at elevated temperature (e.g., 120 °C). This

step converts the methyl group into a reactive enamine intermediate (14).

Step 4: Reductive Cyclization. Treat the enamine intermediate 14 with iron powder in acetic

acid. The iron reduces the nitro group to an amine, which then undergoes spontaneous

intramolecular cyclization onto the enamine, followed by elimination, to form the pyrrole ring,

yielding the final product, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).

Proposed Synthesis of 6-methyl-1H-pyrrolo[3,2-
c]pyridine
With the 6-bromo intermediate (15) in hand, the target 6-methyl derivative can be readily

accessed via standard palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reacting 15 with methylboronic acid or a suitable derivative in the

presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃)

would furnish 6-methyl-1H-pyrrolo[3,2-c]pyridine.

Stille Coupling: Alternatively, coupling with trimethylstannane or a similar organotin reagent

under palladium catalysis would also yield the desired product.

Derivatization Potential
The 1H-pyrrolo[3,2-c]pyridine scaffold is highly amenable to further modification, making it ideal

for generating chemical libraries for structure-activity relationship (SAR) studies:
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N-1 Position: The pyrrole nitrogen is nucleophilic and can be readily arylated or alkylated. A

common method involves Ullmann coupling with an aryl boronic acid using copper(II) acetate

as a catalyst.[3]

C-6 Position: The 6-bromo intermediate is a versatile handle for introducing a wide array of

substituents via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.

[3][4]

Spectroscopic and Analytical Characterization
Spectroscopic analysis provides the definitive structural confirmation of a synthesized

compound. While the specific spectra for 6-methyl-1H-pyrrolo[3,2-c]pyridine are not

published, we can present representative data from closely related analogs to establish the

expected chemical shifts and fragmentation patterns. The data below is for derivatives

synthesized and characterized by Wang et al.[3][4]

Table 2: Representative Spectroscopic Data for 1,6-Disubstituted-1H-pyrrolo[3,2-c]pyridine

Analogs

Compound
Key ¹H NMR Signals (500
MHz, CDCl₃) δ ppm

HRMS [M+H]⁺

6-phenyl-1-(3,4,5-

trimethoxyphenyl)-1H-

pyrrolo[3,2-c]pyridine[4]

9.10 (s, 1H), 8.08-7.91 (m,

2H), 7.80 (s, 1H), 7.47 (t, 2H),

7.38 (m, 2H), 6.80 (d, 1H),

6.71 (s, 2H)

Calcd: 361.1552, Found:

361.1556

6-(m-tolyl)-1-(3,4,5-

trimethoxyphenyl)-1H-

pyrrolo[3,2-c]pyridine[3]

9.09 (s, 1H), 7.96 (d, 2H), 7.76

(s, 1H), 7.39 (d, 1H), 7.19 (d,

1H), 6.80 (d, 1H), 6.70 (s, 2H),

2.42 (s, 3H, -CH₃)

Calcd: 375.1709, Found:

375.1709

Predicted ¹H NMR Profile for 6-methyl-1H-pyrrolo[3,2-
c]pyridine
Based on the data above and general principles, the ¹H NMR spectrum in a solvent like DMSO-

d₆ would be expected to show:
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A broad singlet for the pyrrole N-H proton (H1) at a downfield chemical shift (>11 ppm).

Distinct signals for the aromatic protons on the pyridine (H4, H7) and pyrrole (H2, H3) rings.

A characteristic singlet for the methyl group protons at the C6 position, likely in the range of δ

2.4-2.6 ppm, as seen in the 6-(m-tolyl) analog.[3]

Protocol 2: Standardized Analytical Workflow
This protocol ensures the generation of reliable and reproducible data for structural verification.

Sample Preparation:

NMR: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR

tube.

MS: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like

methanol or acetonitrile. Dilute this solution to the low µg/mL or ng/mL range for analysis.

NMR Spectroscopy:

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400

MHz or higher.

Process the raw data (FID) using appropriate software. This must include Fourier

transformation, phase correction, baseline correction, and referencing to the residual

solvent peak.

High-Resolution Mass Spectrometry (HRMS):

Analyze the diluted sample using an ESI-TOF or ESI-Orbitrap mass spectrometer to

determine the accurate mass.

Operate in positive ion mode to detect the [M+H]⁺ adduct.

Confirm that the measured mass is within a 5 ppm error tolerance of the calculated exact

mass for the molecular formula C₈H₉N₂⁺.
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Chemical Reactivity and Stability
The reactivity of 6-methyl-1H-pyrrolo[3,2-c]pyridine is a composite of its constituent pyrrole

and pyridine rings.

Pyrrole Ring: The 5-membered ring is electron-rich and thus susceptible to electrophilic

attack. However, its reactivity is somewhat attenuated by the electron-withdrawing effect of

the fused pyridine ring. The N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a

strong base to generate an anion for subsequent N-alkylation or N-arylation.

Pyridine Ring: The pyridine nitrogen atom (N5) is basic and serves as a hydrogen bond

acceptor. The ring itself is electron-deficient, making it generally resistant to electrophilic

substitution but potentially susceptible to nucleophilic aromatic substitution, particularly if

further activated by electron-withdrawing groups.

Methyl Group: The C6-methyl group can potentially undergo oxidation or be used as a

handle for further functionalization via radical halogenation, although this would likely be less

selective than cross-coupling approaches.

The compound should be stored in a cool, dark place under an inert atmosphere to prevent

potential degradation, as pyrrolic compounds can be sensitive to air and light.[7]

Applications in Drug Discovery and Medicinal
Chemistry
The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated "hinge-binding" motif for various protein

kinases and has proven to be a highly effective core for developing potent, targeted

therapeutics.
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Anticancer Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in
vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b065541?utm_src=pdf-body-img
https://www.benchchem.com/product/b065541?utm_src=pdf-custom-synthesis
http://www.ir.juit.ac.in:8080/jspui/bitstream/123456789/9081/1/Pyrrole%20a%20resourceful%20small%20molecule%20in%20key%20medicinal%20hetero-aromatics.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084503/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-
binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

4. tandfonline.com [tandfonline.com]

5. PubChemLite - 6-methyl-1h-pyrrolo[3,2-c]pyridine (C8H8N2) [pubchemlite.lcsb.uni.lu]

6. 6-Methyl-1H-pyrrolo(3,2-b)pyridine | C8H8N2 | CID 21300572 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. lookchem.com [lookchem.com]

To cite this document: BenchChem. [6-methyl-1H-pyrrolo[3,2-c]pyridine chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065541#6-methyl-1h-pyrrolo-3-2-c-pyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2302320
https://pubchemlite.lcsb.uni.lu/e/compound/10313151
https://pubchem.ncbi.nlm.nih.gov/compound/21300572
https://pubchem.ncbi.nlm.nih.gov/compound/21300572
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b065541#6-methyl-1h-pyrrolo-3-2-c-pyridine-chemical-properties
https://www.benchchem.com/product/b065541#6-methyl-1h-pyrrolo-3-2-c-pyridine-chemical-properties
https://www.benchchem.com/product/b065541#6-methyl-1h-pyrrolo-3-2-c-pyridine-chemical-properties
https://www.benchchem.com/product/b065541#6-methyl-1h-pyrrolo-3-2-c-pyridine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b065541?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

